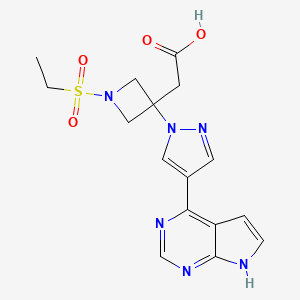

Baricitinib Acetic Acid Impurity

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) Research

The control of impurities in APIs is a cornerstone of pharmaceutical development and manufacturing. fbpharmtech.com Unwanted chemicals, even in trace amounts, can arise from various sources, including raw materials, synthetic side reactions, degradation products, or environmental contamination. fbpharmtech.com These impurities can possess undesirable pharmacological or toxicological effects, potentially impacting the safety and efficacy of the final drug product. oceanicpharmachem.com Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines that necessitate the identification, quantification, and control of impurities to ensure patient safety. fbpharmtech.comglobalpharmatek.com For new drug substances, impurities found at levels above 0.10% often require full characterization and safety assessment. nih.gov This rigorous scrutiny ensures that the therapeutic benefits of a medication are not compromised by unintended contaminants. fbpharmtech.comglobalpharmatek.com

Overview of Baricitinib (B560044) within the Medicinal Chemistry Landscape

Baricitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. drugbank.comwikipedia.org These enzymes are crucial components of intracellular signaling pathways that regulate inflammation and immune responses. drugbank.com By modulating these pathways, Baricitinib has emerged as a significant therapeutic agent in the treatment of autoimmune disorders, most notably rheumatoid arthritis. nih.govnih.gov Its approval for medical use in various regions has solidified its position in the medicinal chemistry landscape as a targeted immunomodulatory drug. wikipedia.org The complex synthesis of this molecule, however, necessitates a thorough understanding and control of any potential process-related impurities.

Identification of Baricitinib Acetic Acid Impurity as a Critical Research Focus

During the synthesis and development of Baricitinib, the "this compound" has been identified as a compound of interest. This impurity is a process-related impurity, meaning it is formed during the manufacturing of the Baricitinib API. The potential for its formation necessitates the development of robust analytical methods to detect and quantify its presence, ensuring it remains below the thresholds mandated by regulatory authorities. The study and characterization of such impurities are vital for optimizing the synthetic route to minimize their formation and for establishing comprehensive quality control protocols.

Chemical and Physical Data

| Characteristic | Data |

| IUPAC Name | 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetic acid |

| CAS Number | 2271228-52-3 |

| Molecular Formula | C₁₆H₁₈N₆O₄S |

| Molecular Weight | 390.4 g/mol |

Source: pharmaceresearch.com, pharmaceresearch.com

Research Findings

Detailed analytical studies are crucial for the identification and characterization of impurities like the this compound. High-performance liquid chromatography (HPLC) is a primary technique used to separate and quantify impurities in the Baricitinib drug substance. nih.govresearchgate.net Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for the structural elucidation of these minor components. oceanicpharmachem.comacs.org

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are instrumental in understanding the potential degradation pathways and identifying the resulting products. scispace.comakjournals.com While specific research directly detailing the formation mechanism of the this compound is not extensively published in the provided results, it is understood to be a process-related impurity. This suggests its formation is linked to specific reagents, intermediates, or reaction conditions used in the synthesis of Baricitinib. The control of this impurity is therefore achieved through careful optimization of the manufacturing process.

The availability of a reference standard for the this compound is essential for accurate analytical method validation and for the routine quality control of Baricitinib production batches. acs.org This allows pharmaceutical manufacturers to precisely quantify the level of this impurity and ensure it complies with the strict limits set by pharmacopeial standards and regulatory agencies.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N6O4S |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetic acid |

InChI |

InChI=1S/C16H18N6O4S/c1-2-27(25,26)21-8-16(9-21,5-13(23)24)22-7-11(6-20-22)14-12-3-4-17-15(12)19-10-18-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,17,18,19) |

InChI Key |

IBIZRHDJANJRHP-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Structural Elucidation and Definitive Characterization of Baricitinib Acetic Acid Impurity

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of the Baricitinib (B560044) Acetic Acid Impurity necessitates the use of a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture of the impurity, and together they offer a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-Dimensional (1D) and Two-Dimensional (2D) Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pharmaceutical impurities. Through the application of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecular framework of the Baricitinib Acetic Acid Impurity can be assembled.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The presence of the acetic acid moiety would be confirmed by a characteristic signal for the methylene (B1212753) (CH₂) protons adjacent to the carboxylic acid group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the acetic acid group would exhibit a distinctive chemical shift in the downfield region of the spectrum.

2D NMR techniques are employed to establish the connectivity between atoms. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between adjacent protons, while a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: The following data is illustrative and represents expected chemical shifts.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₂-COOH | ~2.8 | ~40 | Correlates with C=O |

| -CH₂-COOH | - | ~175 | - |

| Azetidine (B1206935) Protons | ~4.0-4.5 | ~50-60 | Correlate with adjacent carbons |

| Ethyl Sulfonyl Protons | ~1.3 (CH₃), ~3.2 (CH₂) | ~7 (CH₃), ~48 (CH₂) | - |

| Pyrrolo[2,3-d]pyrimidine & Pyrazole Protons | ~7.0-9.0 | ~100-155 | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. For the this compound, HRMS would provide a precise mass measurement of the molecular ion, which can be used to confirm its molecular formula (C₁₆H₁₈N₆O₄S).

Tandem Mass Spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the different structural components of the molecule. By analyzing the mass-to-charge ratios of the fragment ions, the connectivity of the various functional groups can be deduced, further confirming the proposed structure.

Table 2: Expected HRMS and Key MS/MS Fragmentation Data for this compound Note: The following data is illustrative and represents expected values.

| Analysis | Expected Result | Information Gained |

|---|---|---|

| HRMS (M+H)⁺ | m/z ~391.1161 | Confirms elemental composition of C₁₆H₁₉N₆O₄S⁺ |

| MS/MS Fragment 1 | Loss of CO₂ (-44 Da) | Indicates presence of a carboxylic acid group |

| MS/MS Fragment 2 | Loss of ethyl sulfonyl group (-93 Da) | Confirms the presence of the ethyl sulfonyl moiety |

| MS/MS Fragment 3 | Cleavage of the azetidine ring | Provides information on the core structure |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum. For the this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the pyrrole (B145914) ring, and the S=O stretches of the sulfonyl group.

Table 3: Expected Characteristic IR Absorption Frequencies for this compound Note: The following data is illustrative and represents expected values.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| N-H (Pyrrole) | 3100-3500 |

| C-N | 1080-1360 |

| S=O (Sulfonyl) | 1140-1180 and 1310-1350 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores. The this compound contains the same core chromophoric system as Baricitinib, the 7H-pyrrolo[2,3-d]pyrimidine ring system. The UV-Vis spectrum would be expected to show absorption maxima at wavelengths characteristic of this system. While the carboxylic acid group is not a strong chromophore itself, its presence could lead to minor shifts in the absorption maxima compared to the parent drug.

Table 4: Expected UV-Vis Absorption Data for this compound Note: The following data is illustrative and represents expected values.

| Solvent | Expected λmax (nm) |

|---|---|

| Methanol or Acetonitrile (B52724) | ~251 and ~310 |

Chromatographic Approaches for Isolation and Purity Assessment

Chromatographic techniques are essential for both the isolation of the this compound for subsequent spectroscopic analysis and for assessing its purity.

Preparative High-Performance Liquid Chromatography (HPLC) for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying individual components from a mixture. To isolate the this compound, a suitable preparative HPLC method would be developed. This typically involves using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The pH of the mobile phase would be optimized to ensure good separation of the impurity from Baricitinib and other related substances. The fractions containing the purified impurity are then collected for structural elucidation.

Table 5: Representative Preparative HPLC Method for Isolation of this compound Note: The following parameters are illustrative.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | ~20 mL/min |

| Detection | UV at ~251 nm |

Analytical HPLC for Purity Determination and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the cornerstone for the purity determination and quantitative analysis of Baricitinib and its related substances, including the this compound. This impurity, chemically identified as 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetic acid, is a potential degradation product formed through the hydrolysis of the nitrile functional group of the parent molecule. pharmaceresearch.com The development of robust, stability-indicating HPLC methods is critical for ensuring the quality, safety, and efficacy of the Baricitinib drug substance and product by accurately separating and quantifying this and other impurities. nih.gov

Forced degradation studies, which involve subjecting Baricitinib to stress conditions such as acid and base hydrolysis, are instrumental in generating degradation products, including the acetic acid impurity, and developing a suitable HPLC method capable of resolving these compounds from the active pharmaceutical ingredient (API). acs.org Research has shown that Baricitinib is susceptible to degradation under hydrolytic conditions, leading to the formation of several degradation products. nih.govacs.org

The developed HPLC methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. ijmh.org Validation encompasses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ijmh.orgfigshare.com

A variety of RP-HPLC methods have been successfully developed for the analysis of Baricitinib and its impurities. These methods typically employ a C8 or C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. A gradient elution is often used to ensure the resolution of all impurities with varying polarities within a reasonable run time.

Below is an interactive data table summarizing typical chromatographic conditions reported in the literature for the analysis of Baricitinib and its impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | InertSustain C8 (250 x 4.6 mm, 5 µm) acs.org | X-Terra RP18 (150 x 4.6 mm, 5.0 µm) figshare.com | Eurosphere C18 (250 x 4.6 mm, 5 µm) jchr.org |

| Mobile Phase A | 10 mM Ammonium (B1175870) formate (B1220265) (pH 2.89) acs.org | 0.1% Triethylamine in water (pH 2.5 with OPA) figshare.com | Phosphate (B84403) buffer (pH 6.5) jchr.org |

| Mobile Phase B | Acetonitrile acs.org | Acetonitrile figshare.com | Acetonitrile jchr.org |

| Elution Mode | Gradient acs.org | Gradient figshare.com | Isocratic (70:30 v/v) jchr.org |

| Flow Rate | 1.0 mL/min | 1.0 mL/min figshare.com | 1.5 mL/min jchr.org |

| Detection Wavelength | 225 nm skpharmatech.in | 224 nm figshare.com | 306 nm jchr.org |

| Column Temperature | 45 °C skpharmatech.in | Ambient | 40 °C jchr.org |

The validation of the analytical method confirms its reliability for quantifying the this compound. Key validation parameters demonstrate the method's performance.

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components, is confirmed by the separation of all known impurities and degradation products from the Baricitinib peak. skpharmatech.in

Linearity: A linear relationship is established between the concentration of the impurity and the detector response over a specified range.

Accuracy: The accuracy is determined by the recovery of a known amount of impurity spiked into a sample matrix. Studies show recovery values are typically within the acceptable range of 95.0% to 105.0%. figshare.com

Precision: This is assessed at different levels: repeatability (system precision) and intermediate precision, ensuring consistent results within and between analytical runs.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These values are crucial for controlling impurities at very low levels.

The following interactive table presents typical validation data for the quantification of Baricitinib and its related impurities, which would be analogous for the this compound.

| Validation Parameter | Typical Performance Data | Reference |

|---|---|---|

| Linearity Range (Impurity) | LOQ to 150% of specification level | figshare.com |

| Correlation Coefficient (r²) | > 0.999 | jchr.org |

| Accuracy (% Recovery) | 95.0% - 105.0% | figshare.com |

| LOD (µg/mL) | ~0.05 µg/mL for related impurities | figshare.com |

| LOQ (µg/mL) | ~0.1 µg/mL for related impurities | figshare.com |

Development and Validation of Analytical Methodologies for Baricitinib Acetic Acid Impurity

Development of Stability-Indicating Liquid Chromatography Methods

A stability-indicating analytical method is crucial as it can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. The development of such a method for Baricitinib (B560044) Acetic Acid Impurity involves a systematic optimization of various chromatographic parameters to achieve the desired performance. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the predominant technique for this purpose.

The heart of the chromatographic separation lies in the selection of an appropriate column. For the analysis of Baricitinib and its polar impurities like the Acetic Acid Impurity, octadecylsilane (B103800) (ODS) or C18 columns are most commonly employed. These columns provide a non-polar stationary phase that effectively retains and separates compounds based on their hydrophobicity.

Research indicates that columns with specific characteristics are favored for achieving optimal resolution. Factors such as particle size, column length, and internal diameter are critical. Smaller particle sizes (e.g., 3 µm to 5 µm) lead to higher efficiency and better resolution. Several studies have successfully utilized C18 columns from various manufacturers to separate Baricitinib from its process and degradation impurities ijmh.orgresearchgate.netnih.govijarmps.org. The selection is often finalized based on empirical testing that demonstrates the best peak shape and separation from the main Baricitinib peak and other related substances.

Table 1: Examples of Stationary Phases Used in Baricitinib Impurity Analysis

| Column Chemistry | Dimensions | Particle Size | Reference |

|---|---|---|---|

| X-Terra RP18 | 150 x 4.6 mm | 5.0 µm | ijmh.org |

| Unison UK C18 | 150 x 4.6 mm | 3 µm | researchgate.netresearchgate.net |

| Zorbax ODS | 250 x 4.6 mm | 5 µm | impactfactor.org |

The mobile phase composition is meticulously optimized to achieve the desired selectivity and resolution. A combination of an aqueous buffer and an organic solvent is typical for reverse-phase HPLC. The pH of the buffer is a critical parameter that can alter the ionization state of the analyte and impurities, thereby affecting their retention and peak shape. Buffers such as ammonium (B1175870) acetate (B1210297), ammonium formate (B1220265), and phosphate (B84403) are commonly used researchgate.netresearchgate.netimpactfactor.org.

To separate a range of compounds with varying polarities, including the parent drug and its impurities, a gradient elution strategy is often superior to an isocratic one. Gradient elution involves changing the composition of the mobile phase during the analytical run, typically by increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol). This approach allows for the elution of more strongly retained components in a reasonable time while ensuring good resolution of early-eluting peaks like the Baricitinib Acetic Acid Impurity researchgate.netnih.govimpactfactor.org. The flow rate is generally maintained around 1.0 mL/min to ensure proper separation and peak efficiency ijmh.orgresearchgate.netnih.gov.

Table 2: Optimized Mobile Phase and Gradient Conditions

| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Elution Mode | Flow Rate | Reference |

|---|---|---|---|---|

| 0.1% Triethylamine in water (pH 2.5) | Acetonitrile | Gradient | 1.0 mL/min | ijmh.org |

| 10mM Ammonium acetate buffer (pH 5.2) | Acetonitrile | Gradient | 1.0 mL/min | researchgate.netresearchgate.net |

| Ammonium formate buffer (pH 7) | Acetonitrile | Gradient | 1.0 mL/min | impactfactor.org |

A Photodiode Array (PDA) detector is highly advantageous for method development as it acquires spectra across a range of wavelengths simultaneously. This capability is invaluable for selecting the optimal wavelength for detection and for assessing peak purity. The selection of the monitoring wavelength is based on the UV absorbance spectra of both Baricitinib and the this compound.

The goal is to choose a wavelength that provides adequate sensitivity for all compounds of interest. UV scans of Baricitinib reveal maximum absorbance at multiple wavelengths, including approximately 225 nm, 251 nm, and 310 nm impactfactor.org. The final selection, such as 224 nm, 251 nm, or 290 nm, represents a compromise to ensure reliable quantification of both the active ingredient and its impurities at their expected concentration levels ijmh.orgnih.govimpactfactor.org. The PDA detector also allows for peak purity analysis, which confirms that the chromatographic peak of an analyte is not co-eluting with other substances impactfactor.org.

Method Validation in Accordance with International Council for Harmonisation (ICH) Q2(R1) Guidelines

Once developed, the analytical method must be rigorously validated to demonstrate its suitability for its intended purpose. The validation is performed following the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures ich.orgeuropa.eufda.gov.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components ich.orgfda.gov. For a stability-indicating method, this is one of the most critical validation parameters.

Specificity is demonstrated through forced degradation studies. The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products ijmh.orgimpactfactor.orgakjournals.com. The chromatograms of these stressed samples are then compared to those of unstressed samples. The method is considered specific if the this compound peak is well-resolved from the main Baricitinib peak and any other degradants formed, with a resolution of greater than 2.0 often being the target researchgate.netresearchgate.net. Peak purity analysis using a PDA detector further confirms that no co-elution occurs at the analyte's retention time impactfactor.org.

Linearity demonstrates the relationship between the concentration of an analyte and the analytical signal. The method's linearity is evaluated across a specified range of concentrations for the this compound. This range typically spans from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity's specification limit impactfactor.orgrasayanjournal.co.in.

To establish linearity, standard solutions of the impurity at several concentration levels are prepared and injected. A calibration curve is then generated by plotting the peak area response against the concentration. The linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be very close to 1 (e.g., ≥0.999) nih.govijarmps.orgimpactfactor.org.

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision europa.eu.

Table 3: Representative Linearity and Range Data for Baricitinib Impurity Analysis

| Analyte | Range Studied | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Baricitinib | 1-3 µg/mL | ≥ 0.999 | impactfactor.org |

| Baricitinib | 1-30 µg/mL | 0.9999 | nih.gov |

| Baricitinib | 10-50 µg/mL | 0.9993 | ijarmps.org |

| Baricitinib | 10-75 µg/mL | 0.9996 | jchr.org |

Precision Evaluation: Repeatability and Intermediate Precision Studies

Precision in an analytical method refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jchr.org This evaluation is typically conducted at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions. It is determined by performing a minimum of six replicate measurements of the same sample solution. The relative standard deviation (%RSD) of the results is calculated, which should not exceed a predefined limit, commonly 2.0%. jchr.orgijiert.org

Intermediate Precision (Inter-day & Inter-analyst Precision): This expresses the within-laboratory variations, such as conducting the analysis on different days, with different analysts, or using different equipment. eijppr.com This provides an indication of the method's reproducibility under normal laboratory variations. Similar to repeatability, the %RSD is calculated and must fall within acceptable limits. nih.govresearchgate.net

While specific data for this compound is not publicly available, the precision results for the parent drug, Baricitinib, provide a benchmark for the expected performance of an impurity quantification method.

Table 1: Illustrative Precision Data for an Analytical Method

| Precision Level | Parameter | Acceptance Criteria | Typical Result (%RSD) |

|---|---|---|---|

| Repeatability | 6 replicate injections of a standard solution | %RSD ≤ 2.0% | 0.78% ijarmps.org |

| Intermediate Precision | Analysis on different days or by different analysts | %RSD ≤ 2.0% | 0.87% ijarmps.org |

Accuracy Studies and Recovery Rates Determination

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is a crucial parameter for confirming that the method can correctly quantify the impurity. Accuracy is typically evaluated using recovery studies by spiking a blank matrix with known amounts of the impurity standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). eijppr.comimpactfactor.org

The analysis is performed in triplicate at each concentration level, and the percentage recovery is calculated. The acceptance criteria for recovery are usually within the range of 98% to 102%. researchgate.net The %RSD for the recovery at each level should also be within acceptable limits, further confirming the method's accuracy. ijarmps.org

Table 2: Example of Accuracy/Recovery Study Results

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 8 | 7.95 | 99.37% |

| 100% | 10 | 10.03 | 100.30% |

| 120% | 12 | 11.98 | 99.83% |

Data is illustrative based on typical recovery studies for related compounds. ijarmps.org

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It signifies the threshold at which the instrument can distinguish the analyte signal from the background noise. impactfactor.org

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. impactfactor.org The LOQ is a critical parameter for methods designed to measure low-level impurities.

These limits are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is typically used for LOD and 10:1 for LOQ. eijppr.com They can also be calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.net For the analysis of Baricitinib, representative LOD and LOQ values have been established as 0.08 µg/mL and 0.24 µg/mL, respectively, indicating high sensitivity. ijarmps.org Similar low levels would be targeted for an impurity method.

Table 3: Illustrative Sensitivity Parameters

| Parameter | Method | Typical Acceptance Criteria | Example Value |

|---|---|---|---|

| LOD | Signal-to-Noise Ratio | S/N ≥ 3:1 | 0.08 µg/mL ijarmps.org |

| LOQ | Signal-to-Noise Ratio | S/N ≥ 10:1 | 0.24 µg/mL ijarmps.org |

Robustness Evaluation Through Deliberate Variation of Critical Method Parameters

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. jchr.org It provides an indication of its reliability during normal usage. The evaluation involves making slight changes to critical parameters of the High-Performance Liquid Chromatography (HPLC) method and observing the effect on the results.

Typical parameters that are varied include:

Mobile phase pH (e.g., ± 0.2 units)

Flow rate (e.g., ± 0.1 mL/min)

Column temperature (e.g., ± 5°C)

Mobile phase composition (e.g., ± 2% organic phase)

The system suitability parameters, such as peak tailing, resolution, and theoretical plates, are monitored after each variation. The method is considered robust if these parameters remain within the established acceptance criteria. impactfactor.orgjchr.org

Table 4: Example of a Robustness Study Design

| Parameter Varied | Variation | Observed Effect on System Suitability | Result |

|---|---|---|---|

| Flow Rate | 1.4 mL/min (-0.1) | No significant change | Robust |

| 1.6 mL/min (+0.1) | No significant change | Robust | |

| Column Temperature | 35°C (-5) | No significant change | Robust |

| 45°C (+5) | No significant change | Robust | |

| Mobile Phase pH | 6.3 (-0.2) | No significant change | Robust |

| 6.7 (+0.2) | No significant change | Robust |

Based on typical robustness validation protocols. jchr.org

Establishment of System Suitability Testing Criteria

System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and sometimes during the analysis of samples to ensure that the chromatographic system is performing adequately. impactfactor.org SST criteria are established during method validation to confirm that the system can generate results of acceptable accuracy and precision.

Key SST parameters include:

Tailing Factor (Asymmetry Factor): Measures peak symmetry. A value of ≤ 2 is generally required. ijiert.org

Theoretical Plates (N): Measures column efficiency. A minimum value, often >2000, is required. ijiert.org

Resolution (Rs): Measures the separation between adjacent peaks. A resolution of >2.0 is typically required for impurity analysis to ensure separation from the main peak and other impurities. ijiert.org

%RSD of Replicate Injections: Measures the precision of the injection system. A %RSD of ≤ 2.0% for peak areas from replicate injections of a standard is a common requirement. ijiert.org

Table 5: Typical System Suitability Testing Criteria

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor | ≤ 2.0 | Ensures peak symmetry for accurate integration. |

| Theoretical Plates | > 2000 | Confirms column efficiency and performance. |

| Resolution | > 2.0 (between impurity and adjacent peaks) | Guarantees separation and specificity. |

| %RSD of Peak Area | ≤ 2.0% (for 5 or 6 replicates) | Verifies the precision of the injection system. |

Criteria based on common HPLC method validation guidelines. ijiert.org

Impurity Profiling, Control Strategies, and Regulatory Compliance for Baricitinib Acetic Acid Impurity

Adherence to International Council for Harmonisation (ICH) Guidelines for Impurities

The ICH has established a series of guidelines that are globally recognized for the registration of pharmaceuticals for human use. nih.gov These guidelines provide a framework for the control of impurities in both new drug substances and new drug products.

ICH Q3A (R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. nih.gov Organic impurities, such as Baricitinib (B560044) Acetic Acid Impurity, can arise during the manufacturing process or during storage of the new drug substance. The guideline mandates the reporting, identification, and qualification of these impurities. The process involves summarizing the actual and potential impurities and providing a rationale for their inclusion or exclusion from the drug substance specification.

ICH Q3B (R2): Impurities in New Drug Products

Complementary to ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. It addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. For Baricitinib Acetic Acid Impurity, this guideline is crucial as it may form during the formulation process or upon storage of the final dosage form. The applicant is required to summarize the degradation products observed during manufacturing and stability studies of the drug product.

ICH Q1A (R2): Stability Testing of New Drug Substances and Products

ICH Q1A(R2) outlines the requirements for stability testing to ensure that the drug substance and drug product remain within their specifications under various environmental conditions (e.g., temperature, humidity, and light). nih.gov Forced degradation studies, as described in this guideline, are instrumental in identifying potential degradation products like this compound. These studies help in developing and validating stability-indicating analytical methods. Research on Baricitinib has shown its lability under hydrolytic (acidic, basic, and neutral) and photolytic conditions, leading to the formation of several degradation products. nih.gov

ICH Q2(R1): Validation of Analytical Procedures

The ICH Q2(R1) guideline details the requirements for validating analytical procedures to ensure they are suitable for their intended purpose. ijmh.orgzendy.io For this compound, this involves validating the analytical methods used for its detection and quantification. ijmh.orgzendy.io The validation encompasses parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). ijmh.orgzendy.io Several stability-indicating RP-HPLC methods have been developed and validated according to ICH Q2(R1) guidelines for the determination of Baricitinib and its related substances, including potential impurities like the acetic acid derivative. ijmh.orgzendy.ioresearchgate.net

Establishing Impurity Control Thresholds and Acceptance Criteria

A key component of impurity control is the establishment of thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose (MDD) of the drug.

Reporting, Identification, and Qualification Thresholds for the Impurity

The recommended once-daily oral dosage of Baricitinib can be 2 mg or 4 mg, depending on the indication and patient response. nih.govlilly.comgoodrx.com For the purpose of setting impurity thresholds, the highest potential daily dose is considered. Given that the maximum daily dose for Baricitinib is 4 mg, which is significantly less than 2 grams per day, the ICH Q3A(R2) and Q3B(R2) thresholds are applied as follows. nih.gov

Table 1: ICH Thresholds for this compound (Based on a Maximum Daily Dose of ≤ 2 g/day )

| Threshold Type | Threshold Limit |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% or 1 mg total daily intake (whichever is lower) |

Studies on the synthesis of Baricitinib have reported the observation of unknown impurities in the final product at levels between 0.10% and 0.15%. nih.gov This finding underscores the importance of the identification threshold, prompting efforts to isolate and characterize such impurities to ensure the safety and quality of the drug substance. nih.gov

Table 2: Application of ICH Guidelines to this compound

| ICH Guideline | Relevance to this compound | Key Activities |

| ICH Q3A(R2) | Defines control requirements for the impurity in the drug substance. | Reporting, identification, and qualification of the impurity. |

| ICH Q3B(R2) | Defines control requirements for the impurity as a potential degradation product in the drug product. | Monitoring and specification of the impurity in the final dosage form. |

| ICH Q1A(R2) | Guides stability studies to understand the formation of the impurity over time. | Forced degradation studies, stability-indicating method development. |

| ICH Q2(R1) | Ensures analytical methods for the impurity are reliable and accurate. | Validation of analytical procedures for specificity, linearity, accuracy, etc. |

Implementation of Control Strategies in Pharmaceutical Manufacturing Processes

The effective control of this compound hinges on a deep understanding of its formation and the implementation of robust manufacturing processes. Strategies are primarily focused on preventing its formation and removing it to acceptable levels.

Advanced Purification and Isolation Technologies for Impurity Removal

Even with optimized process controls, trace amounts of this compound may still be present in the crude API. Therefore, advanced purification technologies are employed to remove it to levels that comply with stringent regulatory requirements, such as those set by the International Council for Harmonisation (ICH). acs.org

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the isolation and purification of impurities. nih.gov By using a suitable stationary phase, such as a C18 column, and an optimized mobile phase, it is possible to effectively separate the more polar acetic acid impurity from the less polar Baricitinib.

Crystallization: Controlled crystallization is a fundamental and effective method for purifying APIs and rejecting impurities. The solubility difference between Baricitinib and its acetic acid impurity can be exploited to selectively crystallize the API, leaving the impurity in the mother liquor. The efficiency of impurity rejection can be influenced by factors such as the choice of solvent, cooling rate, and seeding strategy. researchgate.netmdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an environmentally friendly and efficient alternative to traditional HPLC for purification. researchgate.netnih.govresearchgate.net It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations. SFC can be particularly effective for separating compounds with different polarities, such as Baricitinib and its acetic acid impurity.

| Technology | Principle of Separation | Advantages for this compound Removal |

| Preparative HPLC | Differential partitioning between a stationary and a liquid mobile phase. nih.gov | High resolution and selectivity for separating structurally similar compounds. |

| Crystallization | Difference in solubility between the API and the impurity. researchgate.net | Cost-effective, scalable, and can yield a highly pure product. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. researchgate.net | Faster separations, reduced organic solvent consumption, and orthogonal selectivity to HPLC. |

Role of Reference Standards for this compound in Quality Control and Research

A well-characterized reference standard of this compound is an indispensable tool for the pharmaceutical industry. It serves multiple critical functions in ensuring the quality and safety of Baricitinib.

Impurity Identification and Quantification: The reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the known standard. It is also essential for the accurate quantification of the impurity in batches of the API.

Analytical Method Validation: The development and validation of analytical methods, such as HPLC, for the routine quality control of Baricitinib rely on the availability of the acetic acid impurity reference standard. It is used to determine the method's specificity, linearity, accuracy, precision, and limits of detection and quantification.

Stability Studies: During stability testing of the drug substance and drug product, the reference standard is used to monitor for any increase in the level of the acetic acid impurity over time and under various storage conditions. researchgate.neteijppr.com This helps to establish the shelf-life of the product.

Research and Development: The reference standard is crucial for research activities aimed at understanding the formation mechanism of the impurity and for developing more robust manufacturing processes that minimize its formation. nih.gov

The availability of a high-purity this compound reference standard from specialized suppliers is vital for pharmaceutical companies to meet regulatory expectations for impurity profiling and control.

| Application | Role of Reference Standard |

| Quality Control Testing | Identification and quantification of the impurity in API batches. |

| Analytical Method Validation | To establish the performance characteristics of the analytical method. |

| Stability Programs | To monitor the formation of the impurity over the product's shelf-life. |

| Process Development | To investigate the impact of process parameters on impurity formation. |

Emerging Research and Future Perspectives on Baricitinib Acetic Acid Impurity

Integration of In Silico Prediction Models for Impurity Formation Pathways

The use of computational tools to predict the formation of impurities is a rapidly advancing field in pharmaceutical development. These in silico models offer the potential to anticipate the generation of impurities like the Baricitinib (B560044) Acetic Acid Impurity before and during the manufacturing process, thereby enabling proactive control strategies.

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the intricate mechanisms that lead to the formation of impurities. By simulating the reaction conditions and molecular interactions at an atomic level, researchers can gain insights into the likely pathways of impurity generation. For instance, a plausible mechanism for the formation of a related lactone impurity in Baricitinib synthesis has been proposed, involving basic hydrolysis of a cyanide group to an amide intermediate, followed by intramolecular rearrangement and subsequent hydrolysis. nih.govacs.org This type of detailed mechanistic understanding, facilitated by computational analysis, is invaluable for developing strategies to prevent the formation of the Acetic Acid Impurity.

Software tools like DEREK Nexus® and SARAH Nexus® are utilized for the in silico prediction of toxicity and mutagenicity of chemical compounds, which is a crucial aspect of impurity profiling. researchgate.net These programs employ knowledge-based and statistical-based approaches, respectively, to assess the potential risks associated with impurities.

Development of Novel Hyphenated Analytical Techniques for Enhanced Characterization

The accurate identification and characterization of impurities often require sophisticated analytical techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become indispensable in modern pharmaceutical analysis. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly versatile and widely used hyphenated technique in pharmaceutical analysis, including impurity profiling. rsisinternational.orgwisdomlib.org It provides both the separation of complex mixtures and the structural information needed for the identification of known and unknown impurities. rsisinternational.org Techniques like LC-MS/MS, which involves tandem mass spectrometry, offer enhanced sensitivity and specificity, allowing for detailed structural elucidation through fragmentation patterns. rsisinternational.org In the context of Baricitinib, LC-MS has been instrumental in identifying and characterizing various impurities. nih.gov

Other powerful hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, including residual solvents and degradation products. rsisinternational.orgwisdomlib.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Provides direct structural analysis of separated compounds, offering unique insights that other techniques may not. nih.govwisdomlib.org Recent advancements in LC-NMR have improved its sensitivity, making it a more powerful tool for analyzing drug impurities and other biomolecules. nih.govwisdomlib.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): A rapid separation technique suitable for a wide range of molecules, particularly ions. nih.gov

These advanced techniques have revolutionized impurity profiling by enabling more sensitive, selective, and comprehensive characterization. rsisinternational.org

Challenges and Innovations in Trace Level Impurity Analysis and Quantification

Detecting and quantifying impurities at very low concentrations, often referred to as trace level analysis, presents significant challenges. The International Council for Harmonisation (ICH) guidelines set stringent thresholds for reporting and identifying impurities in new drug substances. nih.gov For a drug like Baricitinib, with a maximum daily dose of 4 mg, the identification threshold for impurities is 0.10%. nih.gov

Innovations in analytical instrumentation are continuously pushing the boundaries of detection and quantification. High-performance liquid chromatography (HPLC) is a cornerstone of impurity analysis in the pharmaceutical industry. nih.govscispace.comacs.orgfigshare.com Recent advancements have led to the development of ultra-high-performance liquid chromatography (UHPLC), which offers improved resolution and speed. apacsci.com

For compounds that lack a UV chromophore, universal detectors like charged aerosol detectors (CAD) and evaporative light scattering detectors (ELSD) are employed. thermofisher.com CAD, in particular, has shown promise for the accurate quantitation of unknown trace impurities due to its consistent response, which is less dependent on the chemical structure of the analyte compared to other detectors. thermofisher.com

Advancements in Green Chemistry Approaches for Impurity Mitigation in Pharmaceutical Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to develop more sustainable and environmentally friendly processes. A key focus of green chemistry is the minimization of waste, which includes reducing the formation of impurities.

By optimizing reaction conditions, such as solvent choice, temperature, and catalysts, the formation of impurities like the Baricitinib Acetic Acid Impurity can be significantly reduced. For example, research into the synthesis of Baricitinib has focused on developing efficient methods that proceed with high yields and minimize byproducts. researchgate.net The selection of appropriate protecting groups and deprotection strategies during synthesis is also critical, as these steps can be a source of impurity formation. acs.org

Q & A

Q. What thresholds define acceptable levels of this impurity in formulations?

- Methodological Answer : Regulatory guidelines specify limits based on toxicity thresholds (e.g., ICH Q3A/B). For acetic acid derivatives, typical impurity thresholds are ≤0.15% w/w in final formulations. Accelerated stability studies (40°C/75% RH for 6 months) are used to validate these limits, with HPLC monitoring for degradation trends .

Advanced Research Questions

Q. How to design forced degradation studies to evaluate the stability of this compound?

- Methodological Answer : Stress testing includes:

- Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidation : Treat with 3% H₂O₂ at 25°C for 48 hours.

- Photolysis : UV light (320–400 nm) for 7 days.

Post-degradation, assess impurity levels via HPLC-MS to identify degradation pathways (e.g., sulfonic acid formation). Data should align with ICH Q1A guidelines .

Q. How to resolve discrepancies in impurity quantification across studies?

- Methodological Answer : Discrepancies often arise from methodological variability (e.g., column type in HPLC). To harmonize

- Calibrate instruments using certified reference standards.

- Validate inter-laboratory reproducibility via blinded sample analysis.

- Apply statistical tools (e.g., ANOVA) to assess batch-to-batch variability. For example, UACR reduction (41%) in baricitinib trials showed no eGFR impact, highlighting context-specific impurity effects .

Q. What strategies validate HPLC methods for detecting trace levels of this compound?

- Methodological Answer : Validation parameters per ICH Q2(R1):

- Specificity : Resolve impurity peaks from API and other impurities (e.g., sitagliptin-related compounds) using C18 columns and gradient elution (acetonitrile:phosphate buffer).

- Linearity : Establish R² >0.999 across 0.05–0.5% concentration ranges.

- Accuracy : Spike recovery studies (98–102%) at LOQ (0.03%).

- Robustness : Test flow rate (±0.1 mL/min) and column temperature (±2°C) variations .

Q. How does this compound interact with the API under physiological conditions?

- Methodological Answer : In vitro studies simulate physiological pH (7.4) and temperature (37°C) to assess impurity-API interactions. Techniques include:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity.

- X-ray crystallography : Identify structural interference sites.

- Pharmacokinetic modeling : Predict impurity accumulation in renal-impaired patients (e.g., eGFR stability in baricitinib trials ).

Q. How to ensure specificity in analytical methods for distinguishing this compound from structurally similar compounds?

- Methodological Answer : Use orthogonal techniques:

- HPLC-DAD : Compare UV spectra (λmax 254 nm vs. 210 nm for acetic acid derivatives).

- LC-MS/MS : Monitor fragment ions (e.g., m/z 390.42 for this compound vs. m/z 354.33 for sitagliptin impurities).

- Chiral chromatography : Resolve enantiomeric contaminants (e.g., <0.2% D-enantiomer in Fmoc-S-sulfo-L-cysteine standards ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.